-Fluorotoluene serves as a valuable precursor for the synthesis of more complex molecules. The presence of the fluorine atom alters the molecule's reactivity compared to toluene, allowing for targeted modifications. Researchers utilize 3-Fluorotoluene in various reactions, including:
These reactions are crucial in the development of new pharmaceuticals, functional materials, and agrochemicals.
The presence of the C-F bond in 3-Fluorotoluene makes it a valuable tool for studying hydrogen bonding interactions. Fluorine exhibits a unique ability to participate in hydrogen bonding, which plays a crucial role in various biological processes and material properties. Researchers utilize 3-Fluorotoluene as a model compound to understand the strength, directionality, and geometric aspects of these interactions [4].
-Fluorotoluene's well-defined structure and characteristic spectroscopic properties make it a valuable reference compound in various spectroscopic techniques. These techniques, such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy, provide vital information about the structure and functionality of molecules. By comparing the spectra of unknown compounds with those of 3-Fluorotoluene, researchers can identify and assign specific peaks to corresponding functional groups [5, 6].
3-Fluorotoluene is an aromatic compound with the molecular formula C7H7F and a molecular weight of 110.13 g/mol. It is identified by the CAS number 352-70-5 and is commonly known as m-fluorotoluene. This compound appears as a clear, colorless to light yellow liquid with an aromatic odor, boiling at approximately 115 °C and melting at -87 °C . It has a density of 0.991 g/mL at 25 °C and is immiscible in water, making it a hydrophobic organic solvent .
3-Fluorotoluene is a flammable liquid with a low flash point, posing a fire hazard. It is also a mild skin and eye irritant. Here are some safety points to consider:
3-Fluorotoluene can be synthesized through several methods:
3-Fluorotoluene is primarily used in the synthesis of pharmaceuticals and agrochemicals due to its unique properties as a fluorinated aromatic compound. It serves as an intermediate in organic synthesis for producing various derivatives and functionalized compounds. Additionally, it has applications in mass spectrometry for generating tolyl cations during chemical ionization processes .
Several compounds are structurally similar to 3-fluorotoluene, including:
Compound Name | Molecular Formula | Position of Fluorine | Unique Properties |
---|---|---|---|
3-Fluorotoluene | C7H7F | Meta | Moderate reactivity; used in synthesis |
2-Fluorotoluene | C7H7F | Ortho | Higher electrophilic substitution tendency |
4-Fluorotoluene | C7H7F | Para | Lower reactivity than meta isomer |
4-Bromo-3-fluorotoluene | C7H6BrF | Meta (with bromine) | Increased stability due to bromine |
Flammable;Irritant